Potassium;2,4,6-tris(fluorosulfonyl)phenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

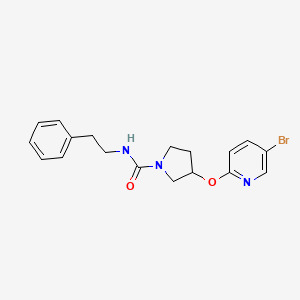

Potassium;2,4,6-tris(fluorosulfonyl)phenolate, commonly known as KTFP, is a compound that has gained significant attention in the scientific community due to its potential use as an effective oxidizing agent. KTFP is a potassium salt of tris(fluorosulfonyl)phenol, and it is a white crystalline compound that is soluble in polar solvents such as water, methanol, and acetonitrile.

Scientific Research Applications

Synthesis and Structural Analysis

Potassium 2,4,6-tris(fluorosulfonyl)phenolate has been involved in the development of synthetic routes for related compounds. Boiko et al. (2011) described synthetic procedures for this compound, highlighting its structural similarity to picric acid derivatives in solid state (Boiko et al., 2011).

Electrolyte Solutions in Battery Research

Research by Hosaka et al. (2018) and Xu et al. (2020) demonstrated the use of potassium bis(fluorosulfonyl)amide solutions, related to potassium 2,4,6-tris(fluorosulfonyl)phenolate, in potassium-ion batteries, showing enhanced coulombic efficiency and better cyclability compared to other solutions (Hosaka et al., 2018); (Xu et al., 2020).

Advancements in Non-Flammable Electrolytes for Batteries

Liu et al. (2019) explored the use of phosphate-based fire retardants with potassium bis(fluorosulfonyl)imide, which relates to potassium 2,4,6-tris(fluorosulfonyl)phenolate, in potassium-ion batteries. This demonstrated non-dendritic K-metal plating/stripping and improved safety and performance (Liu et al., 2019).

Radical-Scavenging Activity in Aqueous Media

The research conducted by Mesa et al. (2012) on the radical-scavenging activity of poly(phenols) in aqueous media used a tri-potassium salt derived from a similar compound, demonstrating its efficacy as a chemical sensor (Mesa et al., 2012).

Catalysis in Polymerization Processes

A study by Yao et al. (2017) involved potassium complexes with monoanionic tetradentate amino-phenolate ligands, which could be related to potassium 2,4,6-tris(fluorosulfonyl)phenolate, showing their application in the polymerization of rac-lactide (Yao et al., 2017).

Stability in Advanced Oxidation Processes

Yang et al. (2014) examined the stability of 6:2 fluorotelomer sulfonate potassium salt, a related compound, under various advanced oxidation processes, providing insights into its degradation kinetics and pathway (Yang et al., 2014).

Properties

IUPAC Name |

potassium;2,4,6-tris(fluorosulfonyl)phenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQUEYECYJRQU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3KO7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)

![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)

![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)

![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)

![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)